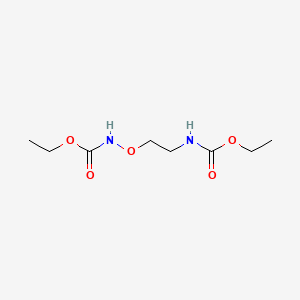
3,4,5-トリメトキシベンジル-d9 アルコール
概要
説明
3,4,5-Trimethoxybenzyl-d9 Alcohol is a deuterated derivative of 3,4,5-Trimethoxybenzyl alcohol. This compound is characterized by the presence of three methoxy groups attached to a benzyl alcohol structure, with deuterium atoms replacing the hydrogen atoms. The molecular formula is C10H5D9O4, and it is primarily used in scientific research due to its unique properties.
科学的研究の応用
3,4,5-Trimethoxybenzyl-d9 Alcohol is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various applications, including materials science and environmental studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzyl-d9 Alcohol typically involves the deuteration of 3,4,5-Trimethoxybenzyl alcohol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of 3,4,5-Trimethoxybenzyl-d9 Alcohol follows similar synthetic routes but on a larger scale. The use of specialized reactors and catalysts ensures efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps such as distillation and crystallization are employed.
化学反応の分析
Types of Reactions
3,4,5-Trimethoxybenzyl-d9 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4,5-Trimethoxybenzaldehyde.
Reduction: Reduction reactions can convert it to 3,4,5-Trimethoxybenzyl-d9 alcohol derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: 3,4,5-Trimethoxybenzaldehyde.
Reduction: Various deuterated alcohol derivatives.
Substitution: Substituted benzyl alcohols with different functional groups.
作用機序
The mechanism of action of 3,4,5-Trimethoxybenzyl-d9 Alcohol involves its interaction with molecular targets through its methoxy and deuterated groups. The deuterium atoms provide stability and resistance to metabolic breakdown, making it an ideal candidate for tracing studies. The methoxy groups facilitate interactions with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzyl alcohol: The non-deuterated version, commonly used in similar applications but with different kinetic properties.
3,4-Dimethoxybenzyl alcohol: Lacks one methoxy group, leading to different reactivity and applications.
3,5-Dimethoxybenzyl alcohol: Another variant with different substitution patterns affecting its chemical behavior.
Uniqueness
3,4,5-Trimethoxybenzyl-d9 Alcohol is unique due to its deuterated nature, which imparts distinct kinetic and stability properties. This makes it particularly valuable in studies requiring precise tracking and minimal metabolic interference.
特性
IUPAC Name |
[3,4,5-tris(trideuteriomethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHLRCUCFDXGLY-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858534 | |
| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-74-9 | |
| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)

